2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine

Physicochemical Properties Drug-likeness Lead Optimization

2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine (CAS 394226-26-7) is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry with four marketed drugs. It features a 4-bromophenyl substituent at the 2-position and a 4-nitrophenylthio group at the 3-position.

Molecular Formula C19H12BrN3O2S
Molecular Weight 426.29
CAS No. 394226-26-7
Cat. No. B2566930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine
CAS394226-26-7
Molecular FormulaC19H12BrN3O2S
Molecular Weight426.29
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)SC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br
InChIInChI=1S/C19H12BrN3O2S/c20-14-6-4-13(5-7-14)18-19(22-12-2-1-3-17(22)21-18)26-16-10-8-15(9-11-16)23(24)25/h1-12H
InChIKeyUADHLESLEHXHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine (CAS 394226-26-7): Chemical Class, Core Properties, and Procurement Baseline


2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine (CAS 394226-26-7) is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry with four marketed drugs . It features a 4-bromophenyl substituent at the 2-position and a 4-nitrophenylthio group at the 3-position. The molecule has the molecular formula C19H12BrN3O2S, a molecular weight of 426.29 g/mol, and is commercially available at 95%+ purity . The compound is listed in the ZINC database (ZINC3000061) with no annotated biological activity or clinical trial history [1]. Its value lies in its structural features as a synthetic building block, combining an aryl bromide handle for cross-coupling and a nitro group reducible to an amine, enabling orthogonal diversification.

Why Generic Substitution of 2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine with In-Class Analogs Is Not Supported


Within the imidazo[1,2-a]pyridine class, minor structural modifications profoundly alter both physicochemical properties and biological activity profiles. For example, removing the 3-thioether moiety yields 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7, MW 273.13), which eliminates the H-bond acceptor capacity of the nitro group and reduces molecular weight by over 150 Da . Replacing the nitro with chlorine produces 2-(4-bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine, which loses the reducible nitro handle essential for amine-functionalized library synthesis . Conversely, removing the bromine yields 3-((4-nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine (CAS 295363-15-4, MW 347.39), forfeiting the aryl halide required for Pd-catalyzed cross-coupling diversification . The specific combination of C-2 bromophenyl and C-3 nitrophenylthio in CAS 394226-26-7 is not replicated in any other commercially cataloged analog—generic substitution would alter multiple key properties simultaneously, making experimental results non-transferable.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Non-Brominated Analog

The presence of a bromine atom at the 4-position of the 2-phenyl ring distinguishes CAS 394226-26-7 from its non-brominated analog 3-((4-nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine (CAS 295363-15-4). The bromine substitution increases molecular weight from 347.39 to 426.29 Da and introduces a heavy atom that enhances X-ray scattering for crystallography and alters logP, potentially improving membrane permeability in cell-based assays . Brominated aromatic compounds in the imidazo[1,2-a]pyridine series have been specifically identified as privileged substrates for structure-based drug design due to anomalous dispersion in protein crystallography [1].

Physicochemical Properties Drug-likeness Lead Optimization

Nitro Group Reducibility vs. Chloro Analog: Orthogonal Synthetic Versatility

The 4-nitrophenylthio group at the C-3 position contains a nitro substituent that can be selectively reduced to a primary aromatic amine under mild conditions (e.g., SnCl2/EtOH, H2/Pd-C, or Fe/NH4Cl). This is not possible with the chloro analog 2-(4-bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine, which has a chlorine substituent that is relatively inert to reduction. The resulting amine can undergo amide coupling, sulfonamide formation, or reductive amination, enabling modular diversification into compound libraries [1]. Conversely, the bromine on the 2-phenyl ring remains intact during nitro reduction, allowing sequential orthogonal functionalization—a capability not available in analogs lacking either the nitro or the bromine [2].

Synthetic Chemistry Functional Group Interconversion Library Synthesis

3-Thioether Antiviral Pharmacophore: Class-Level Activity Inference

Imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have demonstrated potent activity against human cytomegalovirus (HCMV), with certain derivatives achieving therapeutic indices superior to 150 [1]. Structure-activity relationship studies established that the C-3 thioether is a critical pharmacophoric element for antiviral activity, while C-2 aryl substitution modulates potency and selectivity [2]. Compound CAS 394226-26-7 combines both features: a C-3 arylthioether (4-nitrophenylthio) and a C-2 aryl group (4-bromophenyl). This contrasts with 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7), which lacks the C-3 thioether and has not been reported to exhibit antiviral activity in the same assay systems .

Antiviral Activity Human Cytomegalovirus Structure-Activity Relationship

Antimicrobial Activity of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Mannich Bases: C-3 Functionalization Matters

A study synthesizing Mannich bases from 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7) by introducing aminomethyl groups at the C-3 position demonstrated that C-3 functionalization is essential for antimicrobial activity [1]. The parent compound lacking C-3 substitution showed negligible activity, while Mannich base derivatives exhibited measurable antibacterial effects. This SAR directly supports the value of C-3-substituted analogs like CAS 394226-26-7, which carries a 4-nitrophenylthio group at C-3, over the unsubstituted 2-(4-bromophenyl)imidazo[1,2-a]pyridine scaffold .

Antimicrobial Activity Mannich Bases Structure-Activity Relationship

Antileishmanial Pharmacophore: Nitroimidazo[1,2-a]pyridine Class Activity Provides Screening Rationale

3-Nitroimidazo[1,2-a]pyridine derivatives bearing phenylthio substituents have demonstrated potent in vitro antileishmanial activity against L. donovani, L. infantum, and L. major, with IC50 values of 1–2.1 µM and CC50 > 100 µM against HepG2 cells, indicating good selectivity indices [1]. While these literature compounds carry the nitro group on the imidazo[1,2-a]pyridine core (at position 3) rather than on a pendant thioether, the presence of both a nitroaromatic moiety and a thioether linkage in CAS 394226-26-7 places it within the broader nitroaromatic antileishmanial pharmacophore space. Compounds lacking the nitro group (e.g., 2-(4-bromophenyl)imidazo[1,2-a]pyridine, CAS 34658-66-7) fall outside this pharmacophore class entirely .

Antileishmanial Activity Nitroaromatic Compounds Neglected Tropical Diseases

Commercially Available Purity Baseline vs. Research-Grade Analogs

CAS 394226-26-7 is commercially available at 95%+ purity from CheMenu (Catalog No. CM708162), with defined molecular formula (C19H12BrN3O2S), molecular weight (426.29 Da), MDL number (MFCD01080808), and SMILES string . This compares favorably to several closest analogs, which are either not commercially stocked or available only at lower purity grades. For example, 2-(4-bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine is listed without verified purity specifications from multiple suppliers . The availability of a validated purity specification reduces the risk of irreproducible biological results due to impurities, a critical consideration for procurement decisions in screening campaigns.

Chemical Purity Procurement Specifications Quality Control

Recommended Application Scenarios for 2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine (CAS 394226-26-7) Based on Differentiated Evidence


Diversifiable Building Block for Medicinal Chemistry Library Synthesis

CAS 394226-26-7 is ideally suited as a core scaffold for combinatorial library synthesis, leveraging its two orthogonal synthetic handles: the C-2 4-bromophenyl group for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, and the C-3 4-nitrophenylthio group for reduction to a primary amine followed by amide bond formation or sulfonamide coupling [1]. This dual-handle architecture enables systematic exploration of chemical space around the imidazo[1,2-a]pyridine core without requiring de novo scaffold synthesis for each analog. As noted in AstraZeneca's patent on heteroaryl-substituted imidazopyridines, brominated imidazo[1,2-a]pyridine intermediates are valuable precursors for imaging agent development [2].

Antiviral Screening Candidate Targeting HCMV

Based on the established antiviral pharmacophore of C-3 thioether imidazo[1,2-a]pyridines, CAS 394226-26-7 is a rational candidate for inclusion in HCMV phenotypic screening panels [1]. The C-3 arylthioether motif is present in multiple compounds that achieved therapeutic indices exceeding 150 against HCMV in vitro [2]. The compound's structural features—C-2 aryl substitution for potency modulation and C-3 thioether for antiviral activity—align with the SAR trends reported for this class, and its commercial availability at defined purity supports reproducible screening .

Antiparasitic Screening Against Leishmania Species

The nitrophenylthio moiety in CAS 394226-26-7 places it within the nitroaromatic antileishmanial pharmacophore space defined by the 3-nitroimidazo[1,2-a]pyridine class, where compounds have achieved IC50 values of 1–2.1 µM against L. donovani, L. infantum, and L. major with CC50 > 100 µM against human HepG2 cells [1]. The compound's structural relationship to these validated hits—specifically the combination of a nitroaromatic group and a thioether linkage—supports its prioritization for antiparasitic screening panels, particularly given the ongoing need for new antileishmanial leads with improved safety profiles [2].

Crystallographic Probe for Protein-Ligand Structure Determination

The bromine atom at the 4-position of the 2-phenyl ring provides anomalous scattering for experimental phasing in protein X-ray crystallography (Br K-edge at 0.92 Å), a capability not available with non-halogenated analogs such as 3-((4-nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine [1]. This feature, combined with the compound's commercial availability at 95%+ purity, makes it suitable for use as a heavy-atom derivative in soaking experiments or as a tool compound for fragment-based drug discovery by X-ray crystallography, where unambiguous electron density assignment is critical [2].

Quote Request

Request a Quote for 2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.